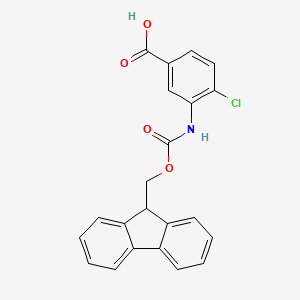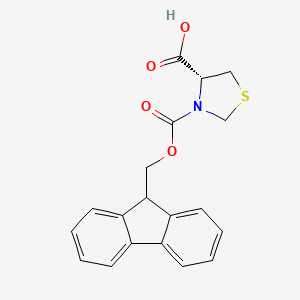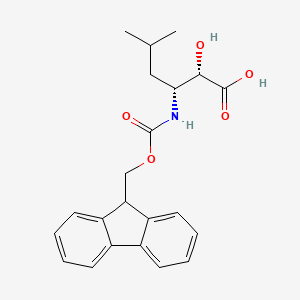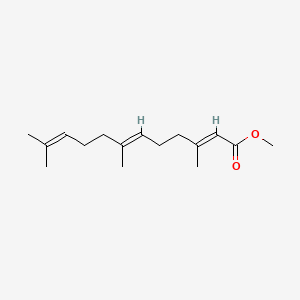![molecular formula C9H9BN2O2 B3021450 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1174304-73-4](/img/structure/B3021450.png)
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Descripción general
Descripción
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid: is an organic compound with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of complex organic structures .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds such as pyrazoline derivatives have been shown to have affinity towards cholinesterase (ache and bche) active sites . These enzymes are known targets for neurodegenerative disorders research .
Mode of Action
It’s worth noting that boronic acids are often used in palladium-catalyzed carbon-carbon bond formation, such as the suzuki-miyaura reaction . This suggests that [4-(1H-Pyrazol-5-YL)phenyl]boronic acid may interact with its targets through the formation of new carbon-carbon bonds.
Biochemical Pathways
Related compounds such as pyrazoline derivatives have been shown to influence the production of reactive oxygen species (ros) in cells . Overexpression of ROS is linked to various diseases, suggesting that these compounds might act on cellular components negatively affected by oxidative stress .
Result of Action
Related compounds such as pyrazoline derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders like parkinson’s disease and other age-linked disorders .
Action Environment
It’s worth noting that the compound is typically stored at temperatures of -20°c , suggesting that low temperatures may be necessary for its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid typically involves the reaction of 4-bromo-1H-pyrazole with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: This compound can be reduced to form the corresponding boronate esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halides like bromine or chlorine, along with a suitable base, are often employed.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronate esters.
Substitution: Various substituted pyrazole derivatives.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-(1H-Pyrazol-3-YL)phenylboronic acid: A structural isomer with different reactivity and applications.
4-(1H-Imidazol-5-YL)phenylboronic acid: Another heterocyclic boronic acid with distinct properties.
Uniqueness: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise molecular interactions .
Propiedades
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJAHIWOUOBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672404 | |
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226849-25-7 | |
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


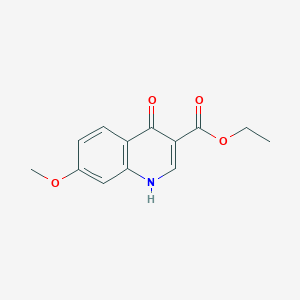


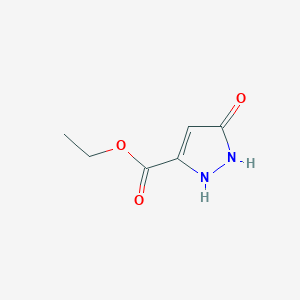
![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)
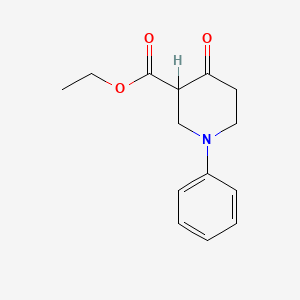
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)

